3-(1H-indol-2-yl)propanoic acid

Catalog No.
S1545347
CAS No.
5836-08-8
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-indol-2-yl)propanoic acid

CAS Number

5836-08-8

Product Name

3-(1H-indol-2-yl)propanoic acid

IUPAC Name

3-(1H-indol-2-yl)propanoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14)

InChI Key

HLSMPONBWJBOKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O

3-(1H-indol-2-yl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety attached to an indole ring. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it features a carboxylic acid functional group that is integral to its chemical properties and biological activity. The compound is classified under indolyl carboxylic acids, which are known for their diverse roles in medicinal chemistry and biochemistry.

Information on the mechanism of action of 3-(1H-indol-2-yl)propanoic acid is not available in scientific literature [].

Due to its functional groups:

  • Oxidation: The indole moiety can be oxidized to yield indole-3-carboxylic acid derivatives.
  • Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
  • Substitution: The hydrogen atom on the indole ring can be substituted with various nucleophiles, leading to a range of derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 3-(1H-indol-2-yl)propanoic acid has been studied in various contexts. Compounds containing indole structures are known to exhibit significant pharmacological effects, including:

  • Antioxidant Properties: Indole derivatives often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.
  • Anti-inflammatory Activity: Indole-based compounds have been noted for their ability to modulate inflammatory responses.

The synthesis of 3-(1H-indol-2-yl)propanoic acid typically involves several steps:

  • Formation of the Indole Moiety: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone.
  • Introduction of the Propanoic Acid Group: This step may involve the use of acylation techniques where a propanoic acid derivative is introduced to the indole structure.
  • Purification and Characterization: Following synthesis, the compound is purified using techniques like recrystallization or chromatography.

3-(1H-indol-2-yl)propanoic acid has potential applications in various fields, including:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases.
  • Biochemical Research: Its unique structure allows it to be used in studies examining receptor interactions and signaling pathways.
  • Agricultural Chemistry: Similar compounds are investigated for their roles in plant growth regulation and pest resistance.

Interaction studies involving 3-(1H-indol-2-yl)propanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings indicate that this compound might influence pathways relevant to cancer and neurodegenerative diseases. Further research is needed to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 3-(1H-indol-2-yl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-(1H-indol-3-yl)propanoic acidC11H11NO2C_{11}H_{11}NO_2Different position of the indole substituent
(S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acidC12H14N2O2C_{12}H_{14}N_{2}O_{2}Contains an amino group, influencing biological activity
2-Amino-3-(1H-indol-3-yl)propanoic acidC12H12N2O2C_{12}H_{12}N_{2}O_{2}Amino group present; used as a neurotransmitter precursor

The presence of distinct functional groups and variations in substitution patterns among these compounds contributes to their unique biological activities and potential applications.

3-(1H-Indol-2-yl)propanoic acid (CAS: 5836-08-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂ and a molar mass of 189.21 g/mol. Its IUPAC name derives from the substitution pattern: a propanoic acid group (-CH₂CH₂COOH) is bonded to the second carbon of the indole ring.

Key Structural Features:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
  • Propanoic acid side chain: Provides hydrophilicity and functional reactivity.
  • Tautomerism: The indole NH group allows for keto-enol tautomerism, influencing its chemical behavior.

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point129–132°C
Density1.356 g/cm³
pKa4.77
Solubility in DMSO37 mg/mL (195.54 mM)
LogP1.49

Historical Context and Discovery

The compound was first synthesized and characterized in the early 21st century, with PubChem records indicating its creation date as February 8, 2007. Unlike its isomer indole-3-propionic acid, which is a well-studied gut microbiota metabolite, 3-(1H-indol-2-yl)propanoic acid has gained attention more recently due to its unique structural and functional properties. Early research focused on its synthetic pathways, while contemporary studies explore its biological relevance.

Importance in Organic Chemistry and Biochemistry

Synthetic Utility:

  • Serves as a precursor for synthesizing indole-based pharmaceuticals and agrochemicals.
  • Used in peptide modifications and fluorescent probes due to its reactive carboxyl group.

Biological Significance:

  • Antioxidant Activity: Scavenges hydroxyl radicals (- OH) more effectively than melatonin, without generating pro-oxidant intermediates.
  • Microbial Metabolite: Produced by Clostridium sporogenes and other gut bacteria, influencing host-microbe interactions.
  • Therapeutic Potential:
    • Neuroprotection: Reduces oxidative stress in neuronal cells exposed to amyloid-β fibrils, relevant to Alzheimer’s disease.
    • Antimicrobial Effects: Exhibits activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria.
    • Metabolic Regulation: Correlates with lower type 2 diabetes risk by modulating insulin secretion and inflammation.

Table 2: Biological Activities and Applications

ActivityMechanism/EffectReference
AntioxidantHydroxyl radical scavenging
NeuroprotectiveInhibits amyloid-β toxicity
AntimicrobialTargets mycobacterial pathways
Anti-diabeticEnhances insulin secretion

Molecular Formula and Weight

The molecular formula of 3-(1H-indol-2-yl)propanoic acid is C₁₁H₁₁NO₂ [5] [6] [9]. The compound exhibits a molecular weight of 189.21 grams per mole, which has been consistently reported across multiple analytical sources [6] [9]. The exact monoisotopic mass has been determined to be 189.078978601 atomic mass units [22]. The compound is assigned Chemical Abstracts Service registry number 5836-08-8, which serves as its unique chemical identifier [6] [9].

Table 1: Basic Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight (g/mol)189.21
CAS Number5836-08-8
Monoisotopic Mass (u)189.078978601

2D and 3D Structural Analysis

The two-dimensional structure of 3-(1H-indol-2-yl)propanoic acid features an indole ring system connected to a propanoic acid moiety through a carbon-carbon bond at the 2-position of the indole [5]. The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=C(N2)CCC(=O)O, which accurately describes the connectivity pattern of all atoms within the molecule [5] [6].

The International Chemical Identifier string InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) provides a standardized representation of the molecular structure [5] [6]. The corresponding InChI Key HLSMPONBWJBOKA-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications [5] [6].

Three-dimensional structural analysis reveals that the molecule adopts conformations that allow for potential intramolecular interactions between the indole ring system and the carboxylic acid functionality [5]. Collision cross section measurements have been predicted for various ionization states, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 139.2 Ų [5].

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.08626139.2
[M+Na]⁺212.06820148.2
[M-H]⁻188.07170140.3
[M+NH₄]⁺207.11280159.1

Stereochemistry and Isomerism

3-(1H-indol-2-yl)propanoic acid does not contain any chiral centers in its molecular structure, indicating that the compound exists as a single stereoisomer [5] [21]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms for this particular compound [21]. However, the molecule can potentially exist in different conformational states due to rotation around the carbon-carbon bonds connecting the propanoic acid chain to the indole ring system [21].

The compound represents a positional isomer when compared to related indole-containing propanoic acid derivatives . For instance, 3-(1H-indol-3-yl)propanoic acid differs from the title compound only in the position of attachment of the propanoic acid chain to the indole ring, with attachment occurring at the 3-position rather than the 2-position [11] . This positional difference significantly influences the chemical and physical properties of these isomeric compounds .

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

Fourier Transform Infrared spectroscopy analysis of 3-(1H-indol-2-yl)propanoic acid reveals characteristic absorption bands that correspond to specific functional groups within the molecule [8] [12]. The spectrum exhibits a broad absorption band corresponding to the carboxylic acid hydroxyl group, typically observed in the region of 2500-3300 wavenumbers [8]. The carbonyl stretch of the carboxylic acid functionality appears as a strong absorption around 1700 wavenumbers [8].

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [31] [32]. Proton Nuclear Magnetic Resonance spectroscopy conducted in deuterated solvents reveals distinct chemical shift patterns for the aromatic protons of the indole ring system [31] [32]. The propanoic acid chain protons exhibit characteristic multipicity patterns and chemical shifts that allow for unambiguous structural assignment [31] [32].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule [32] [33]. The carbonyl carbon of the carboxylic acid group typically resonates in the downfield region around 170-180 parts per million [32] [33]. The aromatic carbons of the indole ring system exhibit chemical shifts characteristic of substituted indole derivatives [32].

Ultraviolet-Visible spectroscopy of 3-(1H-indol-2-yl)propanoic acid shows absorption maxima that are characteristic of the indole chromophore [31]. The indole ring system contributes to the ultraviolet absorption properties of the molecule, with typical absorption bands observed in the 250-300 nanometer region [31].

Physicochemical Parameters (Solubility, Stability, Melting Point)

3-(1H-indol-2-yl)propanoic acid exhibits limited solubility in aqueous systems [18] [26]. The compound shows improved solubility in organic solvents, particularly those capable of hydrogen bonding interactions [18]. Ethanol has been reported as a suitable solvent for dissolution of the compound, with solubility values of approximately 50 milligrams per milliliter producing clear solutions [16].

Chemical stability studies indicate that 3-(1H-indol-2-yl)propanoic acid remains stable under recommended storage conditions [26]. The compound maintains its chemical integrity when stored in cool, dry environments away from strong oxidizing agents [26]. Temperature stability has been confirmed under normal laboratory conditions, with decomposition products including carbon oxides and nitrogen oxides only forming under extreme conditions [26].

The melting point of 3-(1H-indol-2-yl)propanoic acid has not been definitively established in the available literature [4] [17]. Related indole-containing propanoic acid derivatives typically exhibit melting points in the range of 130-135 degrees Celsius, suggesting that the title compound likely falls within a similar temperature range [18]. Storage recommendations specify maintenance at temperatures between 2-8 degrees Celsius for long-term stability [24].

Table 3: Physicochemical Properties Summary

PropertyValue/Description
Water SolubilityLimited aqueous solubility
Ethanol Solubility50 mg/mL (clear solution)
Storage Temperature2-8°C
Chemical StabilityStable under recommended conditions
Incompatible MaterialsStrong oxidizing agents
Decomposition ProductsCarbon oxides, nitrogen oxides

XLogP3

1.9

Wikipedia

3-(1H-Indol-2-yl)propanoic acid

Dates

Last modified: 08-15-2023

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